molecular formula C14H8ClN3 B11860972 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11860972
M. Wt: 253.68 g/mol
InChI Key: UNOBONBGGJKCED-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents at the chlorine position.

Scientific Research Applications

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound shares a similar core structure but lacks the phenyl and carbonitrile groups.

    5-Chloro-4-azaindole: Another related compound with a similar heterocyclic structure but different substituents.

Uniqueness

5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

5-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8ClN3/c15-10-6-11-12(7-16)13(18-14(11)17-8-10)9-4-2-1-3-5-9/h1-6,8H,(H,17,18)

InChI Key

UNOBONBGGJKCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC(=C3)Cl)C#N

Origin of Product

United States

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